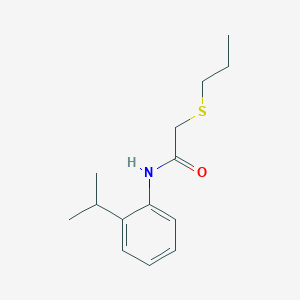
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea, also known as BTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 327.2 g/mol. This compound is widely used in various fields of research, including pharmaceuticals, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is not fully understood. However, it is believed to act as a carbonylating agent, which facilitates the formation of amides and ureas. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to inhibit the growth of certain microorganisms, although the exact mechanism of action is unknown.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea can inhibit the growth of various microorganisms, including Candida albicans and Escherichia coli. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea in lab experiments is its high purity and stability. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is relatively easy to handle and can be stored for extended periods without degradation. However, one of the limitations of using N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is its high cost compared to other reagents.
Zukünftige Richtungen
There are several future directions for research involving N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea. One area of interest is the development of new pharmaceuticals using N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea as a starting material. Additionally, further studies are needed to understand the mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea and its potential applications in various fields of research, including materials science and organic synthesis.
In conclusion, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is a unique and versatile chemical compound that has gained significant attention in scientific research. Its diverse applications in various fields of research, including pharmaceuticals and organic synthesis, make it an important reagent for many scientists. Further research is needed to fully understand the potential of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea and its future applications.
Synthesemethoden
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea can be synthesized using several different methods, including the reaction of 4-bromo-3-methylphenylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction produces N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea as a white crystalline solid with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been extensively used in scientific research due to its unique properties. One of the most significant applications of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is in the field of organic synthesis. It can be used as a reagent in various reactions, including amidation and urea synthesis. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been used in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.
Eigenschaften
Molekularformel |
C10H8BrF3N2O2 |
|---|---|
Molekulargewicht |
325.08 g/mol |
IUPAC-Name |
N-[(4-bromo-3-methylphenyl)carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8BrF3N2O2/c1-5-4-6(2-3-7(5)11)15-9(18)16-8(17)10(12,13)14/h2-4H,1H3,(H2,15,16,17,18) |
InChI-Schlüssel |
YHCOEYIKRVGAME-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C(F)(F)F)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)


![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![methyl 2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284130.png)
![ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)